3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl imidazole-2-carboxylate with thioamide derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK). This reaction proceeds under mild conditions and results in the formation of the desired imidazothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazothiazole derivatives.
Substitution: Various substituted imidazothiazole derivatives.
Scientific Research Applications
3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can be compared with other imidazothiazole derivatives:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the imidazothiazole scaffold .
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-2-5-4-13-8-9-6(7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
CTFKAWCRHKRICT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=CN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.